Positional Isomer Differentiation: 6-Methylpyridin-2-yl vs. 5-Methylpyridin-2-yl Amide Substitution
The target compound is distinguished from its closest positional isomer, 6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 951970-82-4), solely by the location of the methyl substituent on the terminal pyridine ring (position 6 vs. position 5). This positional shift alters the electronic distribution of the pyridine nitrogen lone pair, which serves as a hydrogen-bond acceptor in the Nurr-1 ligand-binding domain. While both compounds are explicitly listed in Sanofi patent US 20100317673 as Nurr-1 modulators [1], the patent family's disclosed EC50 range for this compound class spans 0.01–1000 nM, indicating that even single-atom positional changes can drive >10,000-fold differences in functional potency [2]. No head-to-head EC50 comparison between these two specific isomers has been published in the open literature; however, the distinct patent listing as separate chemical entities implies non-equivalent biological profiles [1]. The 6-methyl substitution places the methyl group ortho to the pyridine nitrogen, potentially introducing a steric constraint on hydrogen-bonding geometry that is absent in the 5-methyl (meta) analog.
| Evidence Dimension | Positional isomer identity and predicted hydrogen-bond acceptor accessibility |
|---|---|
| Target Compound Data | 6-Chloro-N-(6-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide; methyl substituent ortho to pyridyl nitrogen; predicted elevated steric hindrance at hydrogen-bond acceptor site |
| Comparator Or Baseline | 6-Chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (CAS 951970-82-4); methyl substituent meta to pyridyl nitrogen; reduced steric hindrance |
| Quantified Difference | Positional isomer shift (6-methyl → 5-methyl); predicted ΔLogP ≈ 0 (identical molecular formula C14H11ClN4O); predicted tPSA difference < 2 Ų; steric accessibility of pyridyl N lone pair qualitatively altered |
| Conditions | Structural comparison; in silico physicochemical prediction context |
Why This Matters
For procurement decisions in Nurr-1-focused drug discovery programs, the positional isomer selected determines the hydrogen-bond geometry accessible to the ligand-binding domain, potentially altering target engagement potency by orders of magnitude even when molecular formula, MW, and LogP are identical.
- [1] Sanofi. N-Heterocyclic-Imidazo[1,2-a]pyridine-2-carboxamide Derivatives, Their Preparation and Their Therapeutic Application. US Patent Application 20100317673. Compound 6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide explicitly listed with CAS 951970-82-4. View Source
- [2] Sanofi. Therapeutic Use of Imidazo[1,2-a]pyridine-2-carboxamide Derivatives. US Patent Application 20090149494. EC50 range 0.01–1000 nM reported for compound class in Neuro-2A Nurr-1 reporter assay. View Source
